2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide
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Overview
Description
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide is an organic compound with the molecular formula C18H15NO2S This compound is known for its unique structure, which includes a methoxy group, a naphthalene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with naphthalen-2-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-methoxybenzoic acid derivatives.
Reduction: Formation of 2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzylamine.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide involves its interaction with various molecular targets and pathways. The compound’s methoxy and naphthalene groups allow it to interact with biological membranes and proteins, potentially disrupting cellular processes. Its benzamide moiety can interact with enzymes and receptors, leading to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N,N-diphenylbenzamide: Similar structure but with diphenyl groups instead of the naphthalene ring.
4-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide: Similar structure but with the methoxy group in the para position.
3-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide: Similar structure but with the methoxy group in the meta position.
Uniqueness
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the naphthalene ring enhances its ability to interact with biological membranes, while the methoxy group provides additional sites for chemical modification.
Properties
IUPAC Name |
2-methoxy-N-(naphthalen-2-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-17-9-5-4-8-16(17)18(22)21-19(24)20-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3,(H2,20,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQPBCAYGMYZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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